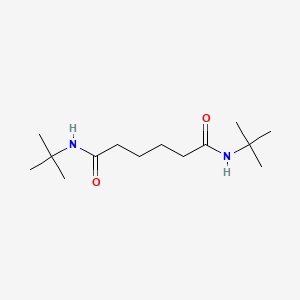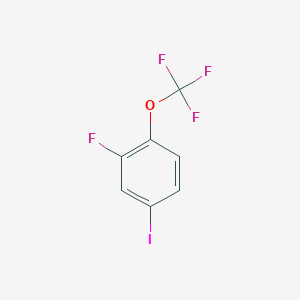
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4IO and a molecular weight of 306 g/mol . It is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the reaction of 2-fluoro-4-nitroanisole with iodine and a reducing agent to replace the nitro group with an iodine atom . The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper powder to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-fluoro-4-azido-1-(trifluoromethoxy)benzene .
科学研究应用
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy enhances its electrophilic nature, making it susceptible to nucleophilic attack . The iodine atom can be easily replaced by other nucleophiles, facilitating various substitution reactions .
相似化合物的比较
Similar Compounds
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 4-(Trifluoromethoxy)iodobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of fluorine, iodine, and trifluoromethoxy groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C7H3F4IO |
|---|---|
分子量 |
306.00 g/mol |
IUPAC 名称 |
2-fluoro-4-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3F4IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H |
InChI 键 |
KIOGCDUVLYKJDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
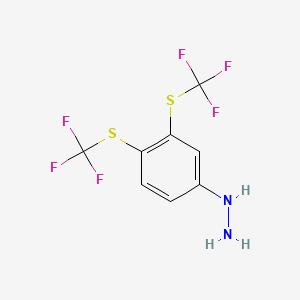
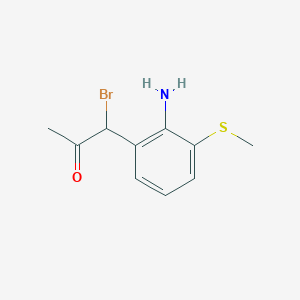
![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
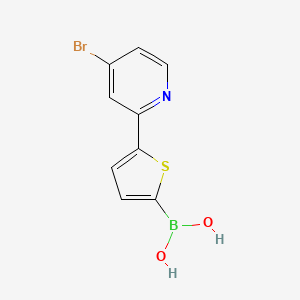
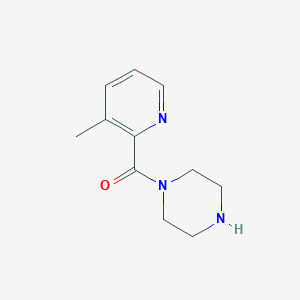
![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
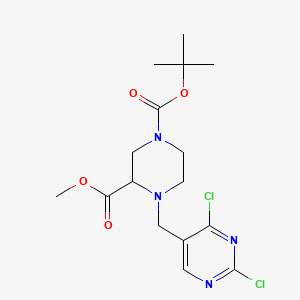
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)

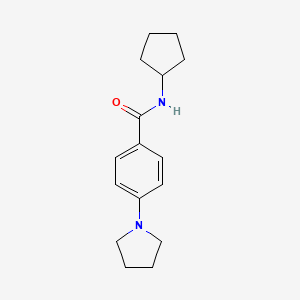
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

